![molecular formula C12H20O B14360445 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one CAS No. 93175-57-6](/img/structure/B14360445.png)
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one, also known as 3,3-Dimethylbicyclo[2.2.1]heptan-2-one, is an organic compound with the molecular formula C13H22O. It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one typically involves the reaction of cyclopentadiene with noncyclic olefins such as isobutylene. This reaction forms bicyclo[2.2.1]heptene derivatives, which are then isomerized in the presence of an isomerization catalyst to produce the desired bicyclic ketone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as cyanide ion (CN-), halide ions (Cl-, Br-, I-), and methanol (CH3OH) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of lubricants and as an intermediate in the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, resulting in the formation of final products. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethylbicyclo[2.2.1]heptan-2-one: Similar in structure but with an ethyl group instead of a dimethylpropyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): A well-known compound with a similar bicyclic structure but different substituents.
Bicyclo[3.1.1]heptan-3-one, 2-(2,2-dimethylpropyl)-6,6-dimethyl-: Another bicyclic ketone with a different ring structure and substituents.
Uniqueness
3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one is unique due to its specific substituents and the resulting chemical properties. Its structure allows for unique reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
93175-57-6 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H20O/c1-12(2,3)7-10-8-4-5-9(6-8)11(10)13/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
RAMRLZYWUDLWNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1C2CCC(C2)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
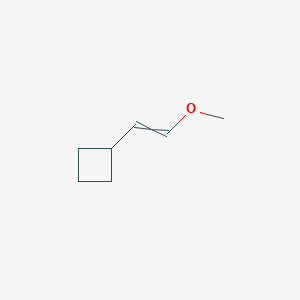
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
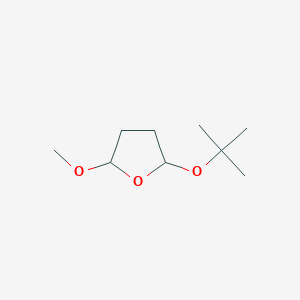
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)


![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
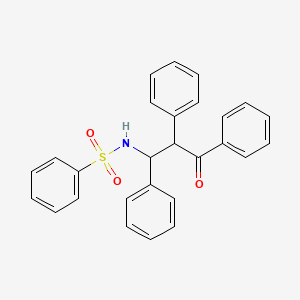
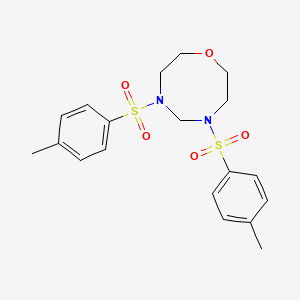
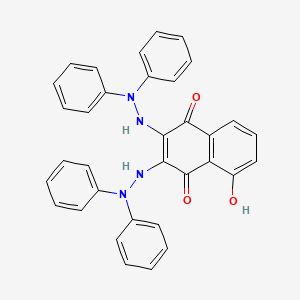
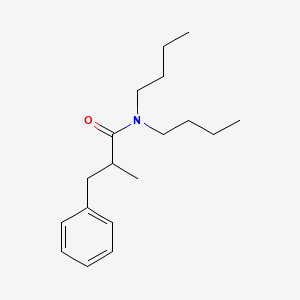
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
